
2-Chloro-3-nitro-5-(trifluoromethyl)anilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-nitro-5-(trifluoromethyl)anilide, also known as 2-C3N5TFA, is a synthetic compound used in a variety of scientific research applications. It is a nitro-aromatic compound, and its structure consists of a nitro group and a trifluoromethyl group attached to an aromatic ring. 2-C3N5TFA has been studied for its potential uses in medicinal chemistry, biochemistry, and pharmaceutical research. It is a versatile compound that can be used as a reagent for various types of reactions, and it has been used in the synthesis of various biologically active compounds.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-nitro-5-(trifluoromethyl)anilide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of biologically active compounds, such as antibiotics and anti-cancer drugs. It has also been used in the synthesis of fluorescent probes for imaging applications. In addition, this compound has been used in the synthesis of compounds for use in drug delivery systems.
Wirkmechanismus
2-Chloro-3-nitro-5-(trifluoromethyl)anilide acts as a nucleophilic reagent in various types of reactions. It is able to react with electrophilic compounds, such as carbonyl compounds, to form new compounds. This allows it to be used in the synthesis of various biologically active compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). In addition, it has been shown to have anti-inflammatory effects. It has also been shown to have anti-cancer effects, as well as anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-3-nitro-5-(trifluoromethyl)anilide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available. It is also a versatile reagent that can be used in a variety of reactions. However, it is also a potentially hazardous compound, and it should be handled with care.
Zukünftige Richtungen
In the future, 2-Chloro-3-nitro-5-(trifluoromethyl)anilide could be used in the synthesis of new compounds for use in drug delivery systems. It could also be used in the synthesis of compounds for use in imaging applications. Additionally, it could be used in the synthesis of compounds for use in cancer treatment. Finally, it could be used in the synthesis of compounds for use in the treatment of infectious diseases.
Synthesemethoden
2-Chloro-3-nitro-5-(trifluoromethyl)anilide can be synthesized by several different methods. One method is the nitration of aniline with a mixture of nitric acid and sulfuric acid. This method yields this compound in a yield of up to 95%. Another method involves the reaction of trifluoromethyl aniline with chloroform in the presence of a base. This method yields this compound in a yield of up to 90%.
Eigenschaften
IUPAC Name |
N-[2-chloro-3-nitro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3N2O3/c1-4(16)14-6-2-5(9(11,12)13)3-7(8(6)10)15(17)18/h2-3H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIXWCZTCACKNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1)C(F)(F)F)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






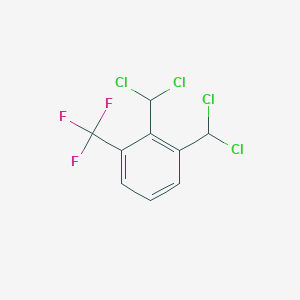
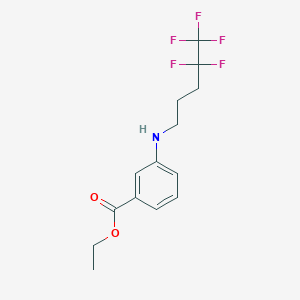

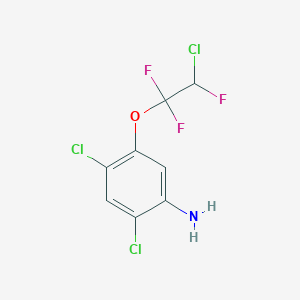

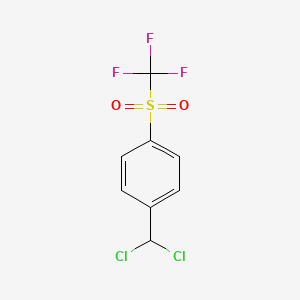
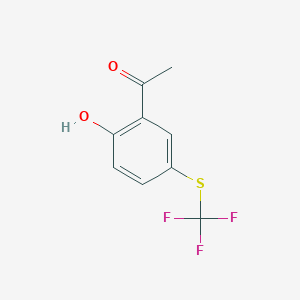
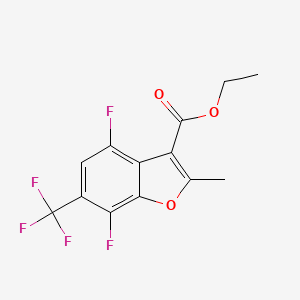
![2,4-Dichloro-dibenz[b,f][1,4]oxazepin-11(10H)-one, 95%](/img/structure/B6311675.png)